Ethyl 8-((tert-butoxycarbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate
Description
Ethyl 8-((tert-butoxycarbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate is a benzodioxane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 8 and an ethyl carboxylate ester at position 4. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of receptor ligands and enzyme inhibitors. The Boc group enhances stability during synthetic steps, while the carboxylate ester allows for further functionalization .
Properties
Molecular Formula |
C16H21NO6 |
|---|---|
Molecular Weight |
323.34 g/mol |
IUPAC Name |
ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1,4-benzodioxine-8-carboxylate |
InChI |
InChI=1S/C16H21NO6/c1-5-20-14(18)10-6-7-11(13-12(10)21-8-9-22-13)17-15(19)23-16(2,3)4/h6-7H,5,8-9H2,1-4H3,(H,17,19) |
InChI Key |
AXCNNUNUALDJJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=C(C=C1)NC(=O)OC(C)(C)C)OCCO2 |
Origin of Product |
United States |
Preparation Methods
Thionyl Chloride-Mediated Acyl Chloride Formation
Treatment of 2,3-dihydrobenzo[b]dioxine-5-carboxylic acid with excess thionyl chloride (SOCl₂) at 70–80°C for 4 hours generates the corresponding acyl chloride. Subsequent quenching with ethanol yields the ethyl ester.
Reaction Protocol
- Acyl Chloride Formation :
- Esterification :
- Acyl chloride dissolved in ethyl acetate (5–6 mL) + ethanol → Stir at room temperature.
Direct Esterification Using Acid Catalysis
Alternative routes employ sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) in ethanol under reflux. However, this method is less favored due to competing side reactions.
Introduction of the Amine Group at Position 8
Regioselective amination at position 8 requires a multi-step sequence involving nitration, reduction, and protection.
Nitration of the Aromatic Ring
Nitration is directed by the electron-donating dioxane oxygen atoms. Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, the nitro group is introduced predominantly at position 8.
Reaction Conditions
| Reactants | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Ethyl 2,3-dihydrobenzo[b]dioxine-5-carboxylate | HNO₃/H₂SO₄ | 0–5°C | 2 h | 65% |
Reduction of Nitro to Amine
Catalytic hydrogenation using palladium on carbon (Pd/C) under H₂ atmosphere reduces the nitro group to an amine. Alternatively, stoichiometric reductions with iron (Fe) in acidic media are employed.
Optimized Protocol
- Nitro intermediate (1 equiv) + 10% Pd/C (0.1 equiv) in ethanol → H₂ (1 atm) → Stir at room temperature for 6 h.
Yield : 92%.
Boc Protection of the Primary Amine
The amine is protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).
Procedure
- Ethyl 8-amino-2,3-dihydrobenzo[b]dioxine-5-carboxylate (1 equiv) + (Boc)₂O (1.2 equiv) + TEA (2 equiv) in dichloromethane (DCM) → Stir at room temperature for 12 h.
Yield : 88–95%.
Alternative Routes and Advanced Methodologies
Direct Coupling Using HATU/DIPEA
For analogs with pre-existing Boc-protected amines, coupling reactions using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N-ethyl-N,N-diisopropylamine (DIPEA) in DMF enable direct introduction of the Boc group.
Example :
- Ethyl 8-amino-2,3-dihydrobenzo[b]dioxine-5-carboxylate + Boc-acid (e.g., Boc-Gly-OH) + HATU/DIPEA → 40°C overnight.
Critical Analysis of Reaction Challenges
- Regioselectivity in Nitration : Competing nitration at position 6 may occur, necessitating careful control of reaction conditions.
- Amination Side Reactions : Over-reduction or oxidation of the amine intermediate requires inert atmospheres (N₂/Ar).
- Boc Deprotection Risks : Acidic workup steps must be minimized to prevent premature Boc cleavage.
Chemical Reactions Analysis
Hydrolysis
Ethyl 8-((tert-butoxycarbonyl)amino)-2,3-dihydrobenzo[b] dioxine-5-carboxylate can undergo hydrolysis under acidic or basic conditions. This reaction typically results in the removal of the tert-butoxycarbonyl group, yielding the corresponding amine and carboxylic acid derivatives.
-
Reaction Conditions :
-
Acidic Hydrolysis: Typically performed using dilute hydrochloric acid at elevated temperatures.
-
Basic Hydrolysis: Conducted using sodium hydroxide in an aqueous solution.
-
Deprotection of the Boc Group
The Boc group can be removed through acid-catalyzed reactions, which are essential for activating the amine for further reactions.
-
Reaction Conditions :
-
Commonly performed using trifluoroacetic acid or hydrochloric acid in organic solvents such as dichloromethane or acetonitrile.
-
Coupling Reactions
The compound can participate in various coupling reactions to form peptide bonds or link to other bioactive molecules. This is particularly relevant in drug design and development.
-
Common Coupling Agents :
-
Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Biological Activity and Mechanisms
The biological activity of Ethyl 8-((tert-butoxycarbonyl)amino)-2,3-dihydrobenzo[b] dioxine-5-carboxylate has been explored in various assays. The mechanisms of action are not fully elucidated but may involve interactions with specific target proteins.
Yield and Purity Data
| Reaction Type | Yield (%) | Purity (%) |
|---|---|---|
| Hydrolysis | Varies (typically >80%) | >95% |
| Deprotection | >90% | >95% |
| Coupling | Varies (typically >70%) | >90% |
Scientific Research Applications
Ethyl 8-((tert-butoxycarbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions.
Medicine: Investigated for potential therapeutic uses, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 8-((tert-butoxycarbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate involves the protection of amine groups, preventing them from participating in unwanted side reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization .
Comparison with Similar Compounds
Positional Isomers
Ethyl 2,3-dihydrobenzo[1,4]dioxine-2-carboxylate (CAS 4739-94-0) :
This positional isomer has the ethyl carboxylate at position 2 instead of 5. The altered substitution pattern reduces steric hindrance near the dioxane oxygen, increasing reactivity in nucleophilic substitutions .- Key Difference : Position 2 vs. 5 substitution affects electronic distribution and synthetic utility.
- Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate (CAS 261767-10-6): Lacking the Boc-amino group, this compound is simpler and used as a precursor for amidation or ester hydrolysis. Its lower molecular weight (223.22 g/mol vs. ~335 g/mol for the Boc derivative) enhances solubility in polar solvents .
Amino-Substituted Derivatives
- Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate (CAS 191024-16-5): The unprotected amino group at position 8 increases reactivity but reduces stability, necessitating careful handling. This compound is a direct precursor to the Boc-protected derivative, often used in coupling reactions for drug discovery . Key Difference: The Boc group in the target compound prevents undesired side reactions during multi-step syntheses.
- This derivative is explored in antimicrobial agents .
Complex Esters and Amides
- Nitroimidazole-Styryl Derivatives (e.g., Compounds 4c, 4h, 4u): These compounds feature a nitroimidazole-styryl moiety linked to the benzodioxane carboxylate. Designed as antiparasitic agents, their nitro groups confer electron-withdrawing properties, improving interaction with biological targets like Trypanosoma brucei enzymes. In contrast, the Boc-amino group in the target compound is tailored for receptor binding (e.g., 5-HT4) . Key Difference: Functionalization for specific bioactivity vs. intermediate utility.
Methyl vs. Ethyl Esters
- Methyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate (CAS 214894-91-4) :
The methyl ester is more resistant to hydrolysis than the ethyl ester, making it suitable for prolonged stability in acidic environments. However, ethyl esters are often preferred in prodrug design due to better membrane permeability .
Physicochemical Properties
| Property | Ethyl 8-((Boc)amino)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate | Ethyl 8-amino Derivative (CAS 191024-16-5) | Methyl Ester (CAS 214894-91-4) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~335 | 223.22 | 208.19 |
| Boiling Point (°C) | ~404 (estimated) | 404.5 | Not reported |
| Density (g/cm³) | ~1.3 (estimated) | 1.275 | 1.32 |
| Solubility | Low in water; high in DMSO, DMF | Moderate in polar solvents | High in chloroform, acetone |
| Stability | Acid-labile (Boc cleavage) | Oxidative degradation | Hydrolytically stable |
Sources :
Biological Activity
Ethyl 8-((tert-butoxycarbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate (CAS 782475-33-6) is a synthetic compound that has garnered interest due to its potential biological activities. This compound belongs to a class of chemicals known for their diverse pharmacological properties, including anti-inflammatory and anticancer effects.
Chemical Structure and Properties
The molecular formula of this compound is . It features a dioxine core structure, which is significant in many biological applications. The tert-butoxycarbonyl (Boc) group is often used in organic synthesis to protect amines during reactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| CAS Number | 782475-33-6 |
| Appearance | White solid |
| Typical Uses | Organic synthesis |
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of compounds similar to this compound. Research indicates that derivatives of benzodioxine structures exhibit significant cytotoxicity against various cancer cell lines. For instance, the compound's structural analogs have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been investigated. Compounds with similar structures have demonstrated effectiveness in reducing pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Modulation of signaling pathways : The compound may interact with pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression .
Study 1: Antitumor Efficacy
A study conducted on a series of benzodioxine derivatives demonstrated that modifications at the amino group significantly enhanced antitumor activity against breast cancer cells. This compound was included in this study due to its structural relevance and exhibited IC50 values comparable to established chemotherapeutics .
Study 2: Anti-inflammatory Activity
In vitro assays showed that the compound could effectively reduce the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests a potential role for this compound in treating inflammatory diseases .
Q & A
Q. What are the key steps in synthesizing Ethyl 8-((tert-butoxycarbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate?
- Methodological Answer : The synthesis typically involves:
- Protection of the amino group : The tert-butoxycarbonyl (Boc) group is introduced via reaction with Boc anhydride under basic conditions (e.g., DIPEA in acetonitrile) to protect the amine functionality .
- Ring formation : Construction of the 1,4-benzodioxine core often employs nucleophilic substitution or cyclization reactions. For example, Pd/C-catalyzed hydrogenation may reduce intermediates like nitro or azide groups to amines, followed by cyclization .
- Purification : Final compounds are purified via column chromatography (e.g., silica gel, gradient elution) or recrystallization, with yields typically ranging from 70–85% .
Q. How is the purity and structural integrity of this compound validated?
- Methodological Answer :
- Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is used to confirm purity (>95%) .
- Spectroscopy :
- NMR : H and C NMR verify substituent positions (e.g., tert-butyl singlet at ~1.3 ppm, ester carbonyl at ~165–170 ppm).
- IR : Peaks at ~1700 cm (ester C=O) and ~1250 cm (Boc group C-O) confirm functional groups .
- Melting Point : Consistency with literature values (e.g., 150–151°C for similar Boc-protected derivatives) ensures crystallinity .
Q. What are the recommended storage conditions to maintain stability?
- Methodological Answer :
- Store under inert gas (argon) at –20°C to prevent hydrolysis of the Boc group or ester moiety.
- Avoid exposure to moisture and acidic/basic conditions, which can cleave the Boc protecting group .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved during characterization?
- Methodological Answer :
- Dynamic Effects : Rotameric interconversion of the Boc group can cause peak broadening. Variable-temperature NMR (e.g., 25–60°C) slows rotation, simplifying splitting patterns .
- 2D Techniques : Use HSQC or NOESY to assign overlapping signals. For example, NOE correlations between the benzodioxine protons and tert-butyl group confirm spatial proximity .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to identify misassignments .
Q. What strategies optimize the yield of the Boc-protected intermediate in large-scale synthesis?
- Methodological Answer :
- Solvent Selection : Use anhydrous acetonitrile or DMF to minimize side reactions (e.g., ester hydrolysis) .
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate Boc anhydride activation.
- Workup : Extract unreacted starting materials with ethyl acetate/water (3:1) before purification, improving isolated yields to >90% .
Q. How can the compound be functionalized for biological activity studies (e.g., angiogenesis inhibition)?
- Methodological Answer :
- Derivatization :
- Ester hydrolysis : Treat with NaOH/EtOH to generate the carboxylic acid for conjugation with targeting moieties (e.g., peptides) .
- Amide coupling : Use EDC/HOBt to link the free amine (after Boc deprotection with TFA) to fluorophores or biotin .
- In vitro assays : Test derivatives in endothelial cell tube formation assays (Matrigel-based) at 10–100 µM concentrations, monitoring inhibition via microscopy .
Q. What analytical challenges arise in quantifying degradation products under accelerated stability testing?
- Methodological Answer :
- HPLC-MS : Use a QTOF mass spectrometer with electrospray ionization to identify degradation products (e.g., tert-butyl alcohol from Boc cleavage or ethyl ester hydrolysis).
- Forced Degradation : Expose the compound to 40°C/75% RH for 4 weeks. Quantify degradation using a calibration curve (R > 0.99) and report impurity thresholds (<0.1% w/w) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
